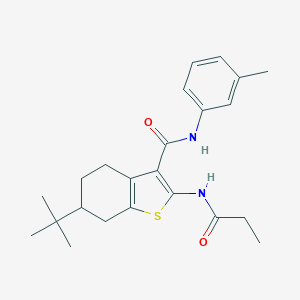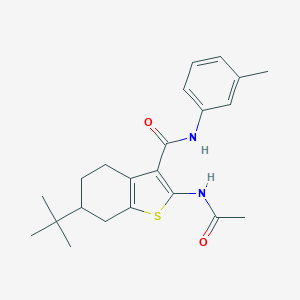![molecular formula C12H16N2O7 B289455 N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine, also known as DMDO-Glutamine, is a novel chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies related to cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene is not fully understood. However, studies have shown that it can induce cell death in cancer cells by activating the caspase pathway. It can also inhibit the growth and proliferation of cancer cells by regulating the expression of various genes. N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene has also been shown to modulate the immune system and enhance the immune response against cancer cells.
Biochemical and Physiological Effects
N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of various inflammatory cytokines and chemokines. It can also regulate the levels of various metabolic enzymes and improve mitochondrial function. N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene has also been shown to improve the overall health and well-being of animals in various studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene has some limitations as well. It is not very water-soluble, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for the study of N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene. One of the directions is to study its potential applications in other diseases such as cardiovascular diseases and autoimmune diseases. Another direction is to study its potential applications in combination with other drugs or therapies for cancer treatment. Further studies are also needed to fully understand the mechanism of action of N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis of N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene involves the reaction of glutamine with DMDO in the presence of a catalyst. The reaction takes place in a solvent, and the product is obtained by purification and crystallization. The purity and yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene has been extensively studied for its potential applications in cancer treatment. Studies have shown that N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene can selectively target cancer cells and induce cell death. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutaminene has also been studied for its potential applications in other diseases such as diabetes, obesity, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C12H16N2O7 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
5-amino-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O7/c1-12(2)20-10(18)6(11(19)21-12)5-14-7(9(16)17)3-4-8(13)15/h5,7,14H,3-4H2,1-2H3,(H2,13,15)(H,16,17) |
Clave InChI |
OVILRNJNRZYEMX-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CNC(CCC(=O)N)C(=O)O)C(=O)O1)C |
SMILES canónico |
CC1(OC(=O)C(=CNC(CCC(=O)N)C(=O)O)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(benzoylamino)-3-[(5-chloro-2-methoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289372.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289380.png)
![6-tert-butyl-N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289381.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)


![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)